3-(2-Methoxyethoxy)phenol NMR chemical shifts
3-(2-Methoxyethoxy)phenol NMR chemical shifts
An In-Depth Technical Guide to the NMR Chemical Shifts of 3-(2-Methoxyethoxy)phenol
Introduction
3-(2-Methoxyethoxy)phenol is a phenolic compound featuring a methoxyethoxy substituent. As with many substituted phenols, it finds utility in diverse fields such as organic synthesis, materials science, and as an intermediate in the development of pharmaceuticals. Precise structural elucidation and purity assessment are paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of 3-(2-Methoxyethoxy)phenol. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's spectral features. We will delve into the causality behind the observed chemical shifts, provide detailed protocols for sample analysis, and present the data in a clear, structured format to facilitate its use in a laboratory setting.
Core Principles Influencing the NMR Spectrum
The NMR spectrum of 3-(2-Methoxyethoxy)phenol is governed by the electronic environment of each unique proton and carbon nucleus. The chemical shift (δ), reported in parts per million (ppm), is primarily influenced by:
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Electron Density: Nuclei shielded by higher electron density require a stronger magnetic field to achieve resonance and thus appear at a lower chemical shift (upfield). Conversely, nuclei near electron-withdrawing groups are deshielded and resonate at a higher chemical shift (downfield).[1]
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Inductive and Mesomeric (Resonance) Effects: The hydroxyl (-OH) and methoxyethoxy (-OCH₂CH₂OCH₃) groups exert significant influence on the aromatic ring. Both are oxygen-containing groups that withdraw electron density via the sigma bonds (inductive effect) but, more importantly, donate electron density into the π-system of the benzene ring through resonance. This resonance effect is strongest at the ortho and para positions relative to the substituent.
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Solvent Effects: The chemical shift of the phenolic hydroxyl proton is particularly sensitive to the choice of solvent, concentration, and temperature. Protic solvents or those capable of hydrogen bonding (e.g., DMSO-d₆, D₂O) can lead to proton exchange and significant downfield shifts compared to non-polar solvents (e.g., CDCl₃).
Structural and Spectral Assignment
To facilitate a clear discussion, the protons and carbons of 3-(2-Methoxyethoxy)phenol are systematically labeled as shown in the diagram below.
Caption: Labeled structure of 3-(2-Methoxyethoxy)phenol.
¹H NMR Spectral Analysis
The proton NMR spectrum of 3-(2-Methoxyethoxy)phenol is predicted to show seven distinct signals, reflecting the seven unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Methoxyethoxy)phenol in CDCl₃
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Hₐ (-OH) | 5.0 - 6.5 (variable) | Broad Singlet (br s) | 1H | Phenolic proton; chemical shift is highly dependent on solvent and concentration. Broadness is due to chemical exchange. |
| Hₕ (H-6) | 7.10 - 7.20 | Triplet (t) | 1H | This proton is ortho to the -OH group and meta to the ether group. It experiences coupling from H-2 and H-5. Based on data for 3-methoxyphenol, the proton between the two oxygen substituents is the most downfield.[2] |
| Hₑ, Hբ, H₉ (H-2, H-4, H-5) | 6.40 - 6.60 | Multiplet (m) | 3H | These protons are significantly shielded by the electron-donating effects of the two oxygen-containing substituents. Their signals often overlap, creating a complex multiplet.[2] |
| Hₑ (-OCH₂-) | 4.05 - 4.15 | Triplet (t) | 2H | Methylene protons adjacent to the phenolic oxygen are deshielded. They are coupled to the adjacent Hբ protons. |
| Hբ (-CH₂O-) | 3.70 - 3.80 | Triplet (t) | 2H | Methylene protons adjacent to the methoxy group's oxygen. Coupled to the Hₑ protons. |
| H₉ (-OCH₃) | 3.40 - 3.50 | Singlet (s) | 3H | Methyl protons of the methoxy group are shielded relative to the methylene protons and appear as a sharp singlet. |
Key Insights into the ¹H Spectrum:
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Aromatic Region: The aromatic protons (H-2, H-4, H-5, H-6) appear in the typical range for benzene derivatives, from ~6.4 to 7.2 ppm. The electron-donating character of both the hydroxyl and ether groups leads to a general upfield shift compared to unsubstituted benzene (δ 7.34 ppm). The proton at the C-6 position, situated between the two electron-donating groups, is expected to be the most downfield of the aromatic signals.
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Aliphatic Side-Chain: The two methylene groups of the ethoxy chain (-OCH₂CH₂O-) are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct triplets due to coupling with each other (³JHH ≈ 5-7 Hz). The methylene group directly attached to the phenolic oxygen (Hₑ) will be more deshielded than the one adjacent to the methoxy group (Hբ).
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Phenolic Proton: The hydroxyl proton (Hₐ) signal is often broad and its chemical shift is highly variable. To confirm its assignment, a D₂O shake experiment can be performed. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Methoxyethoxy)phenol in CDCl₃
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (-OH) | 157 - 159 | Ipso-carbon attached to the hydroxyl group; strongly deshielded by the electronegative oxygen. |
| C3 (-OR) | 159 - 161 | Ipso-carbon attached to the ether group; also strongly deshielded. May be the most downfield carbon. |
| C5 | 130 - 132 | Aromatic CH carbon; its chemical shift is influenced by its position relative to the two substituents. |
| C6 | 107 - 109 | Aromatic CH carbon ortho to -OH and meta to -OR; shielded by resonance. |
| C2 | 106 - 108 | Aromatic CH carbon ortho to -OR and meta to -OH; shielded by resonance. |
| C4 | 101 - 103 | Aromatic CH carbon para to -OR and ortho to -OH; expected to be the most shielded aromatic carbon due to strong resonance effects. |
| C7 (-OCH₂-) | 69 - 71 | Methylene carbon adjacent to the phenolic oxygen. |
| C8 (-CH₂O-) | 68 - 70 | Methylene carbon adjacent to the methoxy group's oxygen. |
| C9 (-OCH₃) | 58 - 60 | Methyl carbon of the methoxy group. |
Key Insights into the ¹³C Spectrum:
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Aromatic Carbons: The two carbons directly attached to oxygen (C1 and C3) are the most deshielded, appearing far downfield (~157-161 ppm).[3] The remaining four aromatic carbons are significantly shielded, appearing between 101 and 132 ppm. The degree of shielding is dictated by the powerful electron-donating resonance effects of the -OH and ether groups, which increase electron density primarily at the ortho and para positions.
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Aliphatic Carbons: The aliphatic carbons of the methoxyethoxy side chain appear in the typical ether region (δ 58-71 ppm). The terminal methoxy carbon (C9) is the most shielded of this group. The chemical shifts of the two methylene carbons (C7 and C8) will be similar but distinct.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This section provides a self-validating protocol for the preparation and analysis of a 3-(2-Methoxyethoxy)phenol sample. Following these steps ensures high-quality, reproducible data.
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology:
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Sample Preparation:
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Accurately weigh the required amount of 3-(2-Methoxyethoxy)phenol into a clean, dry vial. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4][5]
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Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) is a standard choice for non-polar to moderately polar compounds. TMS serves as the internal reference (δ = 0.0 ppm). For studies focusing on the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it minimizes proton exchange rates.
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Vortex the vial until the sample is fully dissolved, ensuring a homogenous solution.[4]
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Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[6][7] The final solution height should be approximately 4-5 cm.[4]
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Cap the NMR tube securely.
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Instrument Setup and Data Acquisition:
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Insert the sample into the NMR spectrometer.
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Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the homogeneity of the magnetic field (B₀) across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[8]
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¹H NMR Acquisition: Use a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically adequate.
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¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg with a 30° pulse). Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are necessary to achieve a good signal-to-noise ratio.
-
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Data Processing:
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Apply a Fourier transform to convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain.
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Perform phase and baseline corrections to ensure accurate peak shapes and integration.
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Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in each unique environment.
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Assign each peak to its corresponding nucleus in the molecule based on chemical shift, multiplicity, and integration.
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Conclusion
The ¹H and ¹³C NMR spectra of 3-(2-Methoxyethoxy)phenol provide a wealth of structural information. The chemical shifts are highly characteristic and directly reflect the influence of the phenolic hydroxyl and methoxyethoxy substituents. The aromatic region shows distinct patterns arising from the electron-donating nature of these groups, while the aliphatic side-chain protons and carbons give clear signals in the ether region of the spectrum. By following the detailed analytical protocol provided, researchers can reliably obtain and interpret high-quality NMR data for the unambiguous identification and characterization of this compound.
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